Apstatin

描述

Apstatin is a selective inhibitor of aminopeptidase P, an enzyme involved in the metabolism of peptides such as bradykinin. Bradykinin is a vasoactive peptide that plays a role in various biological processes, including the regulation of blood pressure and cardiac functions . This compound has been studied for its potential cardioprotective effects, particularly in reducing myocardial infarct size in models of acute ischemia and reperfusion .

准备方法

The synthesis of Apstatin involves the use of specific amino acids and peptide bonds. One method includes the incorporation of N-terminal 2-hydroxy-3-amino acids, which are known to inhibit metal-dependent peptidases . The synthetic route typically involves the formation of peptide bonds between these amino acids under controlled conditions. Industrial production methods may involve the use of automated peptide synthesizers to ensure high purity and yield .

化学反应分析

Apstatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its inhibitory activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Cardiovascular Protection

Mechanism of Action

Apstatin's primary mechanism involves the inhibition of aminopeptidase P, which leads to increased levels of bradykinin. Bradykinin is known for its vasodilatory effects and cardioprotective properties. By preventing the degradation of bradykinin, this compound enhances its physiological effects, making it a valuable compound in cardiovascular studies.

Case Study: Myocardial Infarction

A notable study investigated the effects of this compound in an in vivo model of acute myocardial ischaemia and reperfusion. The study involved pentobarbital-anesthetized rats subjected to coronary artery occlusion followed by reperfusion. The results indicated that this compound significantly reduced myocardial infarct size (IS/AAR%) to 18±2%, comparable to the effects observed with the ACE inhibitor ramiprilat (18±3%) . This reduction was attributed to the accumulation of bradykinin, as blockade of B2 receptors with HOE140 negated the cardioprotective effects of this compound .

Enhanced Vasodilation

Bradykinin Potentiation

This compound has been shown to potentiate the vasodilatory response to bradykinin. In experiments involving isolated rat lungs, this compound effectively inhibited aminopeptidase P activity, leading to increased levels of bradykinin and enhanced vasodilation . This property suggests potential applications in treating conditions characterized by impaired vasodilation, such as hypertension.

Blood Pressure Regulation

In hypertensive models, this compound has demonstrated efficacy in reducing blood pressure. Studies indicated that pretreatment with this compound could significantly enhance blood pressure responses to bradykinin, suggesting its potential as an adjunct therapy for hypertension .

Research Applications in Pharmacology

Inhibition Studies

This compound serves as a critical tool for studying the role of aminopeptidase P in various physiological processes. Its selective inhibition allows researchers to explore the dynamics of peptide metabolism without interfering with other pathways. For instance, studies have shown that this compound does not inhibit angiotensin-converting enzyme (ACE) or other known bradykinin-degrading enzymes, affirming its specificity .

Table 1: Summary of this compound Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Myocardial Infarction | In vivo rat model | IS/AAR% reduced by 45% with this compound |

| Vasodilation | Isolated lung perfusion | Enhanced bradykinin response |

| Hypertension | Aortic-coarctation model | Significant blood pressure reduction observed |

Future Perspectives

The ongoing research into this compound's applications suggests promising avenues for therapeutic development. Its unique ability to modulate bradykinin levels positions it as a potential candidate for treating cardiovascular diseases and conditions associated with impaired vascular function.

作用机制

Apstatin exerts its effects by selectively inhibiting aminopeptidase P, an enzyme that degrades peptides such as bradykinin. By inhibiting this enzyme, this compound increases the levels of bradykinin, which can lead to enhanced cardioprotection. The molecular targets involved include the active site of aminopeptidase P, where this compound binds and prevents the enzyme from cleaving its peptide substrates .

相似化合物的比较

Apstatin is unique in its selective inhibition of aminopeptidase P. Similar compounds include:

Bestatin: Inhibits leucine aminopeptidase and other metal-dependent peptidases.

Amastatin: Inhibits aminopeptidase B and aminopeptidase M.

Compared to these compounds, this compound specifically targets aminopeptidase P, making it a valuable tool for studying the physiological roles of this enzyme and its substrates .

生物活性

Apstatin is a selective inhibitor of aminopeptidase P (AP-P), a key enzyme involved in the degradation of bradykinin, which plays a significant role in cardiovascular function and regulation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various physiological processes, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of AP-P, which is responsible for the breakdown of bradykinin. By inhibiting this enzyme, this compound enhances the vasodilatory effects of bradykinin, leading to improved blood flow and reduced blood pressure. The compound has been shown to have a potent inhibitory effect on AP-P with an IC50 value of approximately 2.9 µM in humans .

Physiological Effects

- Vasodilation : this compound has been demonstrated to potentiate the vasodilatory effects of bradykinin in various animal models. This effect is crucial for managing conditions such as hypertension and heart failure .

- Cardioprotection : In studies involving rat models, this compound has been shown to reduce cardiac damage and arrhythmias induced by ischemia/reperfusion injury. This cardioprotective effect is attributed to its ability to enhance bradykinin activity, which promotes vasodilation and reduces myocardial oxygen demand .

- Blood Pressure Regulation : this compound has been effective in lowering blood pressure in models of aortic coarctation-induced hypertension. Its mechanism involves the modulation of angiotensin peptide levels through inhibition of AP-P, thereby influencing vascular resistance .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Vasodilation | Increased blood flow | Inhibition of AP-P leading to enhanced bradykinin activity |

| Cardioprotection | Reduced cardiac damage | Potentiation of bradykinin effects |

| Blood Pressure Reduction | Decreased systolic and diastolic pressure | Modulation of angiotensin peptides |

Case Studies

Several studies have highlighted the clinical implications of this compound's biological activities:

- Hypertension Management : A study demonstrated that administration of this compound in hypertensive rats resulted in significant reductions in both systolic and diastolic blood pressure. The study concluded that this effect was mediated by enhanced bradykinin levels due to decreased degradation .

- Cardiac Ischemia : In a controlled experiment involving ischemia/reperfusion injury, rats treated with this compound showed markedly lower levels of myocardial infarction compared to control groups. The cardioprotective effect was associated with increased nitric oxide availability and reduced oxidative stress .

- Bradykinin Potentiation : Research indicated that this compound could effectively enhance the therapeutic outcomes associated with bradykinin administration in various cardiovascular diseases, suggesting its potential as an adjunct therapy in managing heart failure and ischemic heart disease .

属性

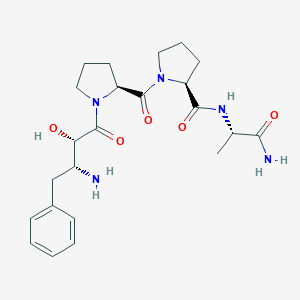

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O5/c1-14(20(25)30)26-21(31)17-9-5-11-27(17)22(32)18-10-6-12-28(18)23(33)19(29)16(24)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-19,29H,5-6,9-13,24H2,1H3,(H2,25,30)(H,26,31)/t14-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUUZAPYLPWFHE-HXFGRODQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936303 | |

| Record name | 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160470-73-5 | |

| Record name | Apstatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160470735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apstatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APSTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZK8P9AG86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。